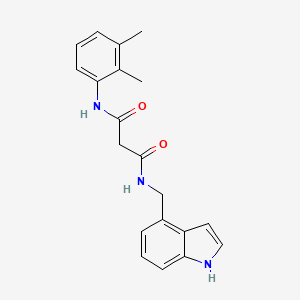![molecular formula C16H15N5OS2 B4259929 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B4259929.png)
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine
Overview
Description
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. In
Mechanism of Action
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine works by binding to the extracellular domain of RAGE, which prevents the interaction between RAGE and its ligands. This, in turn, inhibits downstream signaling pathways that contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce amyloid-beta accumulation in the brain, improve cognitive function, and reduce neuroinflammation. Additionally, 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine has been shown to have a neuroprotective effect, reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of reducing neuroinflammation and protecting neurons from damage. However, there are also limitations to using 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine in lab experiments. For example, it may not be effective in all patients with Alzheimer's disease, and may have off-target effects that need to be carefully monitored.
Future Directions
There are a number of future directions for research on 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine. One area of focus is on optimizing the dosing and administration of 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine to maximize its therapeutic effects. Additionally, researchers are exploring the potential of combining 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine with other drugs to enhance its effects. Finally, there is ongoing research on the safety and efficacy of 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine in clinical trials, with the goal of bringing this promising drug to market as a treatment for Alzheimer's disease.
Conclusion:
In conclusion, 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine is a small molecule drug that has shown promising results in preclinical studies for its potential therapeutic effects in treating Alzheimer's disease. By inhibiting RAGE, 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine may help to reduce neuroinflammation and protect neurons from damage, potentially slowing the progression of Alzheimer's disease. While there are limitations to using 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine in lab experiments, there are also many exciting future directions for research on this promising drug.
Scientific Research Applications
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. It has been shown to inhibit the activity of RAGE (receptor for advanced glycation end products), which is a protein that is upregulated in Alzheimer's disease and contributes to neuroinflammation and neuronal damage. By inhibiting RAGE, 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine may help to reduce neuroinflammation and protect neurons from damage, potentially slowing the progression of Alzheimer's disease.
properties
IUPAC Name |
(4-pyrazin-2-ylpiperazin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c22-16(12-11-24-15(19-12)13-2-1-9-23-13)21-7-5-20(6-8-21)14-10-17-3-4-18-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMZSXNKCWWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CSC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4259849.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea](/img/structure/B4259853.png)

![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![methyl (2S,4R)-1-methyl-4-{[(2S)-tetrahydrofuran-2-ylcarbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4259900.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B4259905.png)
![N-allyl-N-(2-chlorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4259912.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4259914.png)
![(3-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B4259915.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4259919.png)

![N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4259934.png)